2-Bromo-4-(4-isobutylphenyl)thiazole
Description
Properties
Molecular Formula |
C13H14BrNS |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-bromo-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
KRPVJWMMISKZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Bromo 4 4 Isobutylphenyl Thiazole and Its Analogues
General Methodologies for Thiazole (B1198619) Ring Construction
The formation of the thiazole ring is a cornerstone of the synthesis of 2-bromo-4-(4-isobutylphenyl)thiazole. Various methods have been developed for the construction of this heterocyclic system, with the Hantzsch thiazole synthesis being a prominent and widely utilized approach.
The Hantzsch thiazole synthesis, first reported in 1887, is a versatile method for the preparation of thiazole derivatives. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. In the context of 2-bromo-4-(4-isobutylphenyl)thiazole synthesis, this would typically involve the reaction of 2-bromo-1-(4-isobutylphenyl)ethanone with a suitable thioamide.
In recent years, significant efforts have been made to develop more environmentally benign and efficient modifications of the Hantzsch synthesis, aligning with the principles of green chemistry. These innovations often focus on the use of alternative energy sources to accelerate reaction rates and reduce the need for harsh solvents and reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. In the Hantzsch synthesis, microwave heating can facilitate the rapid and efficient condensation of α-haloketones and thioureas, leading to the formation of 2-aminothiazole (B372263) derivatives in high yields within minutes. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting the Hantzsch synthesis. Ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This method offers an energy-efficient protocol that can often be carried out at room temperature.
The following table summarizes the advantages of these green chemistry approaches in the context of Hantzsch thiazole synthesis:
| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours | Minutes | Minutes to Hours |
| Energy Consumption | High | Low | Low |
| Solvent Use | Often requires high-boiling point solvents | Can often be performed with greener solvents or solvent-free | Can often be performed in aqueous or green solvents |
| Yields | Variable | Generally high to excellent | Generally good to high |
While the Hantzsch synthesis is a mainstay, other cyclization reactions provide alternative routes to substituted thiazoles, each with its own scope and limitations.
Cook-Heilbron Thiazole Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds to form 5-aminothiazoles. google.comnih.gov This approach is particularly useful for accessing thiazoles with an amino group at the C5 position.
Gabriel Thiazole Synthesis: The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. nih.govgoogle.comacs.org This method is effective for the preparation of 2,5-disubstituted thiazoles.
These alternative methods, while not the primary route for the synthesis of 2-bromo-4-(4-isobutylphenyl)thiazole, are valuable tools in the broader field of thiazole chemistry and can be employed for the synthesis of various analogues.
Targeted Synthesis of 2-Bromo-4-(4-isobutylphenyl)thiazole
The specific synthesis of 2-bromo-4-(4-isobutylphenyl)thiazole requires a carefully planned sequence of reactions to introduce the desired substituents at the correct positions on the thiazole ring.
The synthesis begins with the construction of the 4-(4-isobutylphenyl) fragment, which will ultimately be incorporated into the thiazole ring.
The most common starting material for introducing the 4-isobutylphenyl group is 4'-isobutylacetophenone. This compound can be synthesized via the Friedel-Crafts acylation of isobutylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.comsigmaaldrich.comechemi.com
Once 4'-isobutylacetophenone is obtained, it must be derivatized to an α-haloketone to be used in the Hantzsch synthesis. This is typically achieved through a bromination reaction. The α-bromination of 4'-isobutylacetophenone can be carried out using various brominating agents. N-bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator or an acid catalyst. nih.govmissouri.eduorganic-chemistry.orgresearchgate.netresearchgate.net Alternatively, molecular bromine in a suitable solvent can also be employed. youtube.comgoogle.comresearchgate.net This reaction yields 2-bromo-1-(4-isobutylphenyl)ethanone, a key precursor for the subsequent cyclization step.
The following table outlines the key reactions in the synthesis of the α-haloketone precursor:
| Reaction | Reactants | Reagents | Product |
| Friedel-Crafts Acylation | Isobutylbenzene, Acetyl chloride | AlCl₃ | 4'-Isobutylacetophenone |
| α-Bromination | 4'-Isobutylacetophenone | N-Bromosuccinimide (NBS) or Br₂ | 2-Bromo-1-(4-isobutylphenyl)ethanone |
With the α-haloketone precursor in hand, the next critical step is the construction of the thiazole ring and the regioselective introduction of the bromine atom at the C2 position. A direct Hantzsch reaction with a bromine-containing thioamide is one possibility, but a more controlled and common approach involves a two-step sequence starting with the formation of a 2-aminothiazole intermediate.
First, 2-bromo-1-(4-isobutylphenyl)ethanone is reacted with thiourea in a Hantzsch condensation reaction to yield 2-amino-4-(4-isobutylphenyl)thiazole. researchgate.netnih.gov This reaction proceeds readily, often with high yields.
The subsequent replacement of the 2-amino group with a bromine atom can be achieved through a Sandmeyer-type reaction. organic-chemistry.orgnih.gov This involves the diazotization of the 2-amino group, followed by treatment with a copper(I) or copper(II) bromide salt. A common reagent for the diazotization of heterocyclic amines is tert-butyl nitrite. acs.orgrsc.orgcommonorganicchemistry.comresearchgate.net The reaction of 2-amino-4-(4-isobutylphenyl)thiazole with tert-butyl nitrite and copper(II) bromide in a suitable solvent like acetonitrile provides a reliable method for the regioselective synthesis of 2-bromo-4-(4-isobutylphenyl)thiazole. nih.gov
This two-step approach ensures that the bromine atom is introduced specifically at the 2-position of the thiazole ring, a level of control that can be difficult to achieve through direct bromination of the pre-formed 4-(4-isobutylphenyl)thiazole.
The following table summarizes the targeted synthesis of 2-bromo-4-(4-isobutylphenyl)thiazole:
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(4-isobutylphenyl)ethanone, Thiourea | Ethanol (B145695), Reflux | 2-Amino-4-(4-isobutylphenyl)thiazole |
| 2 | Sandmeyer-type Reaction | 2-Amino-4-(4-isobutylphenyl)thiazole | tert-Butyl nitrite, CuBr₂ | 2-Bromo-4-(4-isobutylphenyl)thiazole |
Regioselective Introduction of the Bromine Substituent at the 2-Position
Mechanistic Insights into Direct Bromination of Thiazole Rings
The direct bromination of the thiazole ring is a nuanced process governed by the inherent electronic properties of the heterocycle. The thiazole nucleus is generally resistant to electrophilic substitution compared to more electron-rich five-membered heterocyclic systems like pyrrole and furan. However, bromination can be achieved under specific conditions. The mechanism typically involves an electrophilic aromatic substitution pathway. The C5 position is generally the most susceptible to electrophilic attack due to its higher electron density, followed by the C2 position, which is influenced by the adjacent sulfur and nitrogen atoms. The reaction proceeds through the formation of a sigma complex (also known as a Wheland intermediate), which then loses a proton to restore aromaticity. The regioselectivity of the bromination can be highly dependent on the substituents already present on the thiazole ring and the reaction conditions employed, such as the choice of brominating agent and solvent.
Application of Sequential Bromination-Debromination Protocols
Sequential bromination-debromination strategies offer a powerful tool for the synthesis of specific bromothiazole isomers that may not be accessible through direct bromination. lookchem.comacs.orgnih.gov This methodology has been systematically employed to produce a complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, and their di- and tri-brominated counterparts. lookchem.comacs.orgnih.gov These protocols often commence with an exhaustive bromination of a suitable thiazole precursor, followed by selective debromination. The debromination step can be controlled through the use of organometallic reagents, such as butyllithium or Grignard reagents, which selectively remove bromine atoms at specific positions based on factors like steric hindrance and electronic effects. researchgate.net This approach provides a high degree of control over the final bromination pattern, enabling the synthesis of a wide array of specifically substituted thiazole building blocks. An advantage of these modern methods is the potential to avoid the use of hazardous elemental bromine. lookchem.comacs.orgnih.gov
Decarboxylative Bromination Methodologies
Decarboxylative bromination has emerged as a valuable alternative for the synthesis of brominated thiazoles, particularly when direct bromination methods prove to be low-yielding or lack regioselectivity. researchgate.netbeilstein-archives.orgnih.govacs.org This method involves the conversion of a thiazolecarboxylic acid to its corresponding bromo derivative. The reaction, which can be considered a variation of the Hunsdiecker reaction, typically proceeds by treating the carboxylic acid with a brominating agent in the presence of a catalyst or promoter. beilstein-archives.org Recent advancements have led to the development of transition-metal-free decarboxylative bromination protocols for aromatic and heteroaromatic acids. researchgate.net These methods are applicable to a range of electron-rich aromatic and heteroaromatic acids, which have traditionally been challenging substrates for Hunsdiecker-type reactions. researchgate.net Mechanistic studies suggest that these reactions may proceed through a concerted mechanism via a four-membered transition state, avoiding the radical intermediates characteristic of the classic Hunsdiecker reaction. nih.govacs.org This strategy is particularly useful for producing valuable reagents from readily available starting materials. researchgate.net
N-Bromosuccinimide (NBS)-Mediated Synthetic Approaches
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of organic compounds, including the synthesis of brominated thiazoles. nih.govwikipedia.orgorganic-chemistry.org NBS serves as a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine or bromine radicals depending on the reaction conditions. In the context of thiazole synthesis, NBS can be employed for the α-bromination of ketone precursors, which are then used in the Hantzsch thiazole synthesis. organic-chemistry.org For instance, the synthesis of 2-amino-4-arylthiazole-5-carboxylates can be achieved by the α-halogenation of β-keto esters with NBS, followed by cyclization with thiourea. organic-chemistry.org NBS is also effective for the direct bromination of the thiazole ring, often under milder conditions than those required with elemental bromine. The reactivity and selectivity of NBS can be tuned by the choice of solvent and the presence of radical initiators or acid catalysts. nih.govwikipedia.org For example, the bromination of phenyl/benzene rings, which are typically stable, can be achieved with NBS under drastic conditions involving concentrated sulfuric acid. researchgate.net
Elucidation of Reaction Mechanisms for 2-Bromo-4-(4-isobutylphenyl)thiazole Formation
The formation of 2-bromo-4-(4-isobutylphenyl)thiazole can be accomplished through a multi-step synthetic sequence. A common and effective route involves the initial construction of the 4-(4-isobutylphenyl)thiazole core, followed by the introduction of the bromine atom at the C2 position.
The formation of the 4-arylthiazole scaffold is often achieved via the Hantzsch thiazole synthesis. acs.orgmdpi.com This classic method involves the condensation of an α-haloketone with a thioamide. mdpi.com In the case of 2-bromo-4-(4-isobutylphenyl)thiazole, the synthesis would commence with 2-bromo-1-(4-isobutylphenyl)ethan-1-one and a suitable thioamide. The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to an isothiourea intermediate. acs.org This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. acs.org
The introduction of the bromine at the C2 position can be achieved through a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole. The synthesis of 2-bromo-4-phenylthiazole, a close analog, has been reported via the reaction of 2-amino-4-phenylthiazole with n-butyl nitrite and copper(I) bromide. nih.govresearchgate.net This reaction proceeds through the diazotization of the 2-amino group to form a diazonium salt, which is then displaced by a bromide ion from the copper(I) bromide.
Optimization of Reaction Conditions and Yields in Complex Thiazole Synthesis
The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of complex thiazoles like 2-bromo-4-(4-isobutylphenyl)thiazole. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.
For the Hantzsch thiazole synthesis, the reaction conditions can significantly influence the outcome. For example, performing the condensation under acidic conditions can alter the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating thiazole formation, often leading to shorter reaction times and improved yields. bepls.com
In the case of decarboxylative bromination, the solubility of the carboxylate salt can be a limiting factor, and the use of appropriate solvents or phase-transfer catalysts can enhance the reaction rate and yield. nih.govacs.org Similarly, for NBS-mediated brominations, the choice of solvent can influence the reaction pathway, favoring either radical or ionic mechanisms.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen and optimize multiple reaction variables simultaneously. beilstein-journals.org This allows for the identification of the optimal set of conditions to maximize the yield of the desired product while minimizing the formation of byproducts.
| Reaction Type | Key Optimization Parameters | Typical Conditions | Yields |
| Hantzsch Thiazole Synthesis | Solvent, Temperature, Catalyst | Ethanol, Reflux | Good to Excellent |
| Sequential Bromination-Debromination | Reagent stoichiometry, Temperature | THF, -78 °C to rt | Variable |
| Decarboxylative Bromination | Catalyst, Solvent, Temperature | Transition-metal-free, High temperature | Moderate to Good |
| NBS Bromination | Solvent, Initiator/Catalyst | CCl4 (radical), CH3COOH (ionic) | Good |
| Sandmeyer Reaction | Diazotizing agent, Copper salt | Acetonitrile, 60 °C | Moderate |
Advanced Synthetic Modifications and Derivatization of 2-Bromo-4-(4-isobutylphenyl)thiazole
The 2-bromo-4-(4-isobutylphenyl)thiazole scaffold is a versatile platform for further synthetic modifications and derivatization. The bromine atom at the C2 position serves as a valuable handle for introducing a wide range of functional groups through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are particularly well-suited for the functionalization of the 2-bromothiazole moiety. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of thiazole derivatives with tailored electronic and steric properties. For instance, a Suzuki-Miyaura coupling between 2-bromo-4-(4-isobutylphenyl)thiazole and an appropriate boronic acid or ester can be used to introduce new aryl or heteroaryl substituents at the C2 position. nih.gov
Strategies for Diversification at the 2-Position via Cross-Coupling Reactions
The bromine atom at the 2-position of the thiazole ring is a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the rapid generation of compound libraries.
Suzuki Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. prismbiolab.comnih.govorganic-chemistry.org For 2-Bromo-4-(4-isobutylphenyl)thiazole, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position. The general conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DME. nih.govnih.gov The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. scirp.orgnih.govrsc.org
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 78 |
Sonogashira Coupling:
The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. prismbiolab.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties at the 2-position of the thiazole ring, which can serve as precursors for further transformations or as key pharmacophoric elements. Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent. scirp.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 88 |
| Propargyl alcohol | Pd(OAc)₂ | - (Copper-free) | DBU | DMF | 75 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org This reaction is instrumental for introducing a wide range of primary and secondary amines at the 2-position of the thiazole core, leading to the synthesis of 2-aminothiazole derivatives. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). nih.gov The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. rug.nl
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 95 |
| Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 82 |
| Benzylamine | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 89 |
Functionalization and Modification of the 4-(4-isobutylphenyl) Group
While diversification at the 2-position is a primary strategy, modification of the 4-(4-isobutylphenyl) group offers another avenue for optimizing the properties of the lead compound. These modifications can influence the molecule's size, shape, lipophilicity, and metabolic stability.
One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. prismbiolab.comscispace.comebi.ac.ukdrughunter.com For the isobutyl group, potential bioisosteres could include other alkyl groups, cycloalkyl groups, or even small halogenated alkyl groups. The phenyl ring itself can also be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with a biological target. prismbiolab.comscispace.comebi.ac.ukdrughunter.com
Metabolic studies of compounds containing an isobutylphenyl moiety have shown that this group can be susceptible to oxidation, leading to the formation of hydroxylated or carboxylated metabolites. dergipark.org.tr Deliberate chemical synthesis of such metabolites or their mimics can be a strategy to improve solubility or to generate compounds with altered pharmacological profiles. For instance, the isobutyl group can be chemically modified to introduce hydroxyl groups or can be replaced entirely with more polar functional groups.
| Original Group | Modified Group | Rationale for Modification |
|---|---|---|
| Isobutyl | Cyclopropylmethyl | Introduce conformational rigidity, potentially improve metabolic stability. |
| Isobutyl | tert-Butyl | Increase steric bulk, may enhance selectivity. |
| Phenyl | Pyridyl | Introduce a hydrogen bond acceptor, potentially improve solubility and alter electronic properties. |
| Isobutyl | 2-Hydroxy-2-methylpropyl | Mimic a potential metabolite, may improve solubility. |
Rational Design and Synthesis of Structure-Activity Relationship (SAR) Focused Analogues
The rational design of analogues is a cornerstone of modern drug discovery, aiming to systematically probe the structure-activity relationship (SAR) of a lead compound. rsc.orgnih.govnih.govnih.govdrugdesign.orgyoutube.com By making targeted modifications to different parts of the 2-Bromo-4-(4-isobutylphenyl)thiazole scaffold, researchers can identify key structural features responsible for biological activity and optimize them.
The synthesis of SAR-focused analogues often involves a combination of the strategies mentioned above. For example, a library of compounds can be generated by introducing a diverse set of substituents at the 2-position using various cross-coupling reactions. Simultaneously, modifications to the isobutylphenyl group can be explored. The biological activity of these analogues is then evaluated, and the data is used to build an SAR model. This iterative process of design, synthesis, and testing allows for the refinement of the pharmacophore and the development of more potent and selective compounds. mdpi.comresearchgate.netmdpi.comresearchgate.net
For instance, if the initial lead compound shows promising activity, analogues with different electronic and steric properties at the 2-position (e.g., electron-donating vs. electron-withdrawing groups, bulky vs. compact groups) would be synthesized. Similarly, the importance of the isobutyl group's size and lipophilicity can be investigated by synthesizing analogues with smaller or larger alkyl chains, or with more polar substituents.
| Substituent at 2-Position (R) | Modification of Isobutylphenyl Group | Biological Activity (IC₅₀, nM) |
|---|---|---|
| -Br (Parent Compound) | -CH₂CH(CH₃)₂ | 500 |
| -Ph | -CH₂CH(CH₃)₂ | 150 |
| -C≡C-Ph | -CH₂CH(CH₃)₂ | 50 |
| -NH-Ph | -CH₂CH(CH₃)₂ | 80 |
| -C≡C-Ph | -CH₂CH(CH₃)OH | 75 |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 4 Isobutylphenyl Thiazole
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information regarding the connectivity, chemical environment, and electronic properties of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the exact arrangement of atoms and their chemical environments can be elucidated.
For 2-Bromo-4-(4-isobutylphenyl)thiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the isobutyl-substituted phenyl ring, and the isobutyl group itself. Based on data from the closely related compound 2-Bromo-4-phenylthiazole, the lone proton on the thiazole ring would likely appear as a singlet in the downfield region (around 8.16 ppm) due to the electronic environment of the heterocyclic ring. nih.gov The protons on the phenyl ring would present as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.
The isobutyl group would introduce three additional sets of signals:
A doublet for the six equivalent protons of the two methyl (CH₃) groups.
A multiplet for the single methine (CH) proton.
A doublet for the two methylene (CH₂) protons.
The ¹³C NMR spectrum would complement this data, showing distinct resonances for each unique carbon atom, including those in the thiazole ring, the substituted phenyl ring, and the isobutyl side chain.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-(4-isobutylphenyl)thiazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H | ~8.2 | Singlet |
| Phenyl-H (aromatic) | ~7.2 - 7.9 | Doublets |
| Isobutyl -CH₂- | ~2.5 | Doublet |
| Isobutyl -CH- | ~1.9 | Multiplet |
| Isobutyl -CH₃ | ~0.9 | Doublet |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For 2-Bromo-4-(4-isobutylphenyl)thiazole (C₁₃H₁₄BrNS), HRMS would provide a measured mass with high precision, distinguishing it from other compounds with the same nominal mass. The technique would also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Analysis of the fragmentation pathways can further support the proposed structure. Common fragmentation patterns for this molecule would likely include:
Loss of the isobutyl group: Cleavage of the bond between the phenyl ring and the isobutyl side chain.
Loss of the bromine atom: A common fragmentation for bromo-substituted compounds.
Cleavage of the thiazole ring: Resulting in smaller charged fragments characteristic of the heterocyclic core.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 2-Bromo-4-(4-isobutylphenyl)thiazole, the IR spectrum would display characteristic absorption bands. Data from the analogous 2-Bromo-4-phenylthiazole shows key bands at 3098 and 3063 cm⁻¹ (aromatic C-H stretching), and 1476 and 1420 cm⁻¹ (C=C and C=N ring stretching). nih.gov The spectrum of the target compound would also be expected to show strong bands corresponding to the C-H stretching and bending vibrations of the isobutyl group in the 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the thiazole ring is expected to give rise to strong π → π* transitions, resulting in significant absorption in the UV region. The isobutyl group, being a saturated alkyl group, would not contribute to the chromophore but may have a minor auxochromic effect. Analysis is typically conducted using a solvent such as DMSO. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides precise bond lengths, bond angles, and details of the molecule's conformation and packing within the crystal lattice.
While specific crystal structure data for 2-Bromo-4-(4-isobutylphenyl)thiazole is not available, the analysis of the closely related 2-Bromo-4-phenylthiazole provides a valuable model. nih.gov Single-crystal X-ray diffraction of this analog revealed a monoclinic crystal system. nih.gov The analysis of its crystal structure highlights the importance of non-covalent interactions in dictating the molecular packing.
Key intermolecular interactions observed in related structures include:
π–π Stacking: Interactions between the aromatic phenyl and thiazole rings of adjacent molecules. In 2-Bromo-4-phenylthiazole, the distance between the centroids of these rings is 3.815 Å. nih.gov
Halogen Bonding: Interactions involving the bromine atom. In some bromothiazole structures, short intermolecular contacts between bromine and other atoms like sulfur or oxygen dominate the crystal packing. nih.govst-andrews.ac.ukresearchgate.net For instance, short S···Br contacts of 3.5402 Å have been observed. nih.gov
van der Waals Forces: These forces would be particularly significant for the bulky and nonpolar isobutyl group, influencing how molecules arrange to maximize packing efficiency.
The presence of the flexible isobutyl group in 2-Bromo-4-(4-isobutylphenyl)thiazole, as opposed to a simple phenyl group, would likely lead to a different crystal packing arrangement to accommodate the steric bulk, potentially altering the nature and geometry of the intermolecular interactions.
Table 2: Representative Crystallographic Data for the Analog Compound 2-Bromo-4-phenylthiazole nih.gov
| Parameter | Value |
| Empirical Formula | C₉H₆BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| β (°) | 90.812 (1) |
| Volume (ų) | 871.18 (8) |
| Z | 4 |
| Temperature (K) | 120 |
Advanced Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation
The isolation and purification of 2-Bromo-4-(4-isobutylphenyl)thiazole from a reaction mixture are critical for obtaining a sample suitable for accurate characterization and further use. Advanced chromatographic techniques are indispensable for this purpose.
Column Chromatography is a standard and effective method for purification. For related thiazole compounds, silica gel is a commonly used stationary phase. nih.gov A mobile phase consisting of a nonpolar solvent like heptane and a more polar solvent like ethyl acetate allows for the separation of the target compound from unreacted starting materials and byproducts based on differences in polarity. nih.gov
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the final purity of the isolated compound. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (often a mixture of acetonitrile and water), HPLC can detect impurities at very low levels. The purity is typically determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This technique confirms the efficacy of the purification process and ensures the compound is of sufficient quality for subsequent studies.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 4 Isobutylphenyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics without the need for empirical data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry, determining electronic properties, and calculating vibrational frequencies for molecules of pharmaceutical interest. nih.govbohrium.com For thiazole (B1198619) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
Geometry Optimization: DFT is used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-Bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings were found to be twisted by 7.45°. nih.gov Such calculations, when validated against experimental data from X-ray crystallography, confirm the accuracy of the computational model. nih.gov
Electronic Structure: DFT calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.
Vibrational Frequencies: Theoretical vibrational analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. A good correlation between the calculated and observed vibrational frequencies confirms the optimized molecular structure. nih.gov
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-S Bond Length | Bond distance between Carbon and Sulfur in the thiazole ring | ~1.72 - 1.74 |
| C-N Bond Length | Bond distance between Carbon and Nitrogen in the thiazole ring | ~1.30 - 1.34 |
| C=C Bond Length | Double bond distance within the thiazole ring | ~1.37 |
| C-C-N Angle | Bond angle within the five-membered ring | ~115° |
| C-S-C Angle | Bond angle involving the sulfur heteroatom | ~89° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy suggests a greater capacity to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Computational studies on various thiazole derivatives have calculated these parameters to predict their reactivity. bohrium.comresearchgate.net For example, the introduction of different substituents on the thiazole ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and biological activity. researchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Benzothiazole 1 | -6.15 | -1.85 | 4.30 |
| Substituted Benzothiazole 2 | -6.79 | -2.82 | 3.97 |
| Substituted Benzothiazole 3 | -6.93 | -2.54 | 4.39 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. bohrium.com
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen, oxygen, or the π-electron clouds of aromatic rings. mdpi.com
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green Regions: Correspond to areas of neutral or near-zero potential.
For thiazole derivatives, MEP analysis typically reveals negative potential around the nitrogen and sulfur atoms of the thiazole ring, identifying them as key sites for intermolecular interactions such as hydrogen bonding. bohrium.commdpi.com
| Color | Potential | Electron Density | Predicted Interaction |
|---|---|---|---|
| Red | Most Negative | High (Electron-Rich) | Site for Electrophilic Attack |
| Orange | Negative | Moderately High | Likely Electrophilic Interaction |
| Yellow | Slightly Negative | Slightly High | Possible Electrophilic Interaction |
| Green | Neutral | Neutral | van der Waals Interaction |
| Blue | Positive | Low (Electron-Deficient) | Site for Nucleophilic Attack |
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding and predicting ligand-protein interactions. mdpi.comwjarr.com
Thiazole derivatives are known to interact with a wide range of biological targets, and docking studies have been crucial in elucidating these interactions at the molecular level. nih.gov These compounds have been evaluated as potential inhibitors for targets such as p38 MAP kinase, tubulin, and various bacterial enzymes. nih.govnih.gov
Docking simulations place the thiazole ligand into the active site of a target protein and score the different binding poses. The analysis of the best-scoring pose reveals specific interactions, such as:
Hydrogen Bonds: Formed between the heteroatoms (N, S) of the thiazole ring or its substituents and amino acid residues like Arginine, Serine, or Aspartate in the protein's active site. mdpi.com
Hydrophobic Interactions: The phenyl and isobutyl groups of the molecule can form favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.
π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Tryptophan, or Phenylalanine.
For example, docking studies of thiazole derivatives against the aromatase enzyme showed key hydrogen bond interactions with residues like MET374 and electrostatic interactions with PHE221. mdpi.com
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This affinity is typically quantified by a scoring function that estimates the free energy of binding, often expressed in kcal/mol. A lower, more negative binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity. mdpi.com
These predicted affinities help in rationalizing the structure-activity relationships (SAR) observed in a series of compounds. For instance, studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives showed that adding a 4-bromophenyl group increased binding affinity for the 11β-HSD1 enzyme compared to an unsubstituted phenyl group, a finding supported by the calculated binding energies. mdpi.com Similarly, docking of phenylthiazole acids against the PPARγ receptor showed a good correlation between potent agonistic activity and low binding energy scores. nih.gov This allows researchers to prioritize which novel derivatives to synthesize and test experimentally.
| Compound Series | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-thiazole-4-one | Aromatase (3S7S) | -7.39 | MET374, PHE221, ILE133 | mdpi.com |
| 2-Hydrazinyl-thiazole-4-one | Bcl-2 (2O2F) | -5.53 | ARG143 | mdpi.com |
| 2-(Cyclohexylamino)thiazol-4(5H)-one | 11β-HSD1 | -8.8 to -6.8 | Not specified | mdpi.com |
| 2,4-Disubstituted thiazole | Tubulin | -13.88 to -14.50 | Not specified | nih.gov |
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
Computational approaches are pivotal in deciphering the complex interplay between the chemical structure of a molecule and its biological activity. For 2-Bromo-4-(4-isobutylphenyl)thiazole and its analogues, these methods provide a rational basis for designing more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for 2-Bromo-4-(4-isobutylphenyl)thiazole are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous 2-bromo-4-arylthiazole and other thiazole derivatives. These studies often reveal that specific physicochemical and quantum-chemical parameters are crucial for activity.
A typical QSAR study on thiazole derivatives might involve the calculation of various molecular descriptors, followed by statistical analysis to build a predictive model. Key descriptors often include:
Hydrophobicity (log P): The isobutylphenyl group in 2-Bromo-4-(4-isobutylphenyl)thiazole contributes significantly to its lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Electronic Properties: The bromine atom at the 2-position of the thiazole ring is an electron-withdrawing group, which can modulate the electron density of the ring system and influence interactions with biological targets. Parameters like dipole moment and partial atomic charges are often correlated with activity.
Steric Factors: The size and shape of the molecule, including the bulk of the isobutyl group, can play a critical role in its binding affinity to a receptor.
QSAR models for similar thiazole analogues have demonstrated a good correlation between predicted physicochemical parameters and their biological activities, which can be instrumental in the development of new therapeutic agents.
| Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Hydrophobic | Log P, Molar Refractivity (MR) | Membrane permeability, binding to hydrophobic pockets |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Receptor-ligand interactions, reactivity |
| Steric | Molecular Weight, Volume, Surface Area | Conformational fit with the binding site |
| Topological | Connectivity Indices, Shape Indices | Overall molecular shape and branching |
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for 2-Bromo-4-(4-isobutylphenyl)thiazole and its congeners would typically be developed based on a set of known active molecules.
The key pharmacophoric features that might be identified for this class of compounds include:
Aromatic Ring: The 4-isobutylphenyl group serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptors: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the binding site.
Hydrophobic Group: The isobutyl substituent provides a distinct hydrophobic region that can contribute to binding affinity.
Halogen Atom: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds with the desired structural features, potentially leading to the discovery of new and more potent therapeutic agents.
| Pharmacophoric Feature | Potential Corresponding Moiety in 2-Bromo-4-(4-isobutylphenyl)thiazole | Type of Interaction |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic |
| Hydrogen Bond Acceptor | Thiazole Nitrogen/Sulfur | Hydrogen bonding |
| Hydrophobic Center | Isobutyl group | Hydrophobic interactions |
| Halogen Bond Donor | Bromine atom | Halogen bonding |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Human Clinical Data)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and software are available to predict these properties for compounds like 2-Bromo-4-(4-isobutylphenyl)thiazole, helping to identify potential liabilities before significant resources are invested.
These predictions are based on the molecule's structure and physicochemical properties. For thiazole derivatives, computational ADME studies have been successfully employed to estimate a range of parameters.
| ADME Property | Predicted Parameter | Typical Computational Method | Relevance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | QSAR models, Rule-based systems (e.g., Lipinski's Rule of Five) | Predicts oral bioavailability |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Models based on molecular size, polarity, and specific structural motifs | Determines where the drug goes in the body and its availability to act on the target |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Docking studies with CYP enzymes, machine learning models | Predicts metabolic stability and potential for drug-drug interactions |
| Excretion | Renal clearance prediction | Models based on physicochemical properties | Indicates how the drug is eliminated from the body |
For 2-Bromo-4-(4-isobutylphenyl)thiazole, in silico tools would likely predict good oral bioavailability based on its molecular weight and lipophilicity falling within the ranges defined by guidelines such as Lipinski's Rule of Five. However, the presence of the thiazole ring and the bromine atom might influence its metabolic profile, and specific predictions regarding CYP enzyme interactions would be essential for further development. These computational assessments are invaluable for prioritizing and optimizing lead compounds in the early stages of drug discovery.
Biological and Pharmacological Research on 2-Bromo-4-(4-isobutylphenyl)thiazole
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific published research data available for the compound 2-Bromo-4-(4-isobutylphenyl)thiazole corresponding to the detailed biological and pharmacological activities outlined in the request.
The investigation sought to find in vitro and preclinical studies focusing on the following areas for this specific compound:
Biological and Pharmacological Research in Vitro and Preclinical Studies, Excluding Human Data
In Vitro Efficacy Studies:
Anticancer Activity Profiling in Established Cancer Cell Lines (MCF7, HepG2, PC-3, HT-29)
While the broader class of thiazole (B1198619) derivatives has been extensively studied for various pharmacological properties, including enzyme inhibition and anticancer activity, the specific data for the 2-bromo and 4-(4-isobutylphenyl) substituted variant could not be located. Research on related structures, such as other 2,4-disubstituted thiazoles or different ibuprofen-thiazole hybrids, exists but does not provide the specific information required to construct an accurate and scientifically sound article solely on "2-Bromo-4-(4-isobutylphenyl)thiazole."
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the strict outline provided, as the foundational research data for this specific molecule is not present in the public domain.
Antimicrobial Activity against Pathogenic Bacterial and Fungal Strains
The thiazole nucleus is a core structure in many compounds known for their wide spectrum of biological activities, including antimicrobial effects. Derivatives of thiazole have been extensively studied for their efficacy against various pathogens. Research into compounds structurally related to 2-Bromo-4-(4-isobutylphenyl)thiazole, such as those containing a 4-bromophenyl thiazole moiety, has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.netresearchgate.net
For instance, studies on various 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives have demonstrated slight to moderate inhibitory activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netresearchgate.net The presence of the bromo-substitution on the phenyl ring, combined with the thiazole core, is considered a key contributor to this antimicrobial potential. However, specific minimum inhibitory concentration (MIC) values and detailed spectrum analysis for 2-Bromo-4-(4-isobutylphenyl)thiazole itself are not extensively documented in the current body of scientific literature.
Table 1: Antimicrobial Profile of Structurally Related Thiazole Derivatives
| Pathogen | Strain | Activity Observed |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | Moderate Inhibition |
| Gram-Negative Bacteria | Escherichia coli | Slight to Moderate Inhibition |
| Fungus | Candida albicans | Slight Inhibition |
Note: This table is illustrative of activities found in the broader class of bromo-phenylthiazole derivatives and does not represent specific data for 2-Bromo-4-(4-isobutylphenyl)thiazole.
Anti-inflammatory Efficacy in Cellular Models
Thiazole derivatives are recognized for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators. wjpmr.commdpi.com The anti-inflammatory potential of compounds related to 2-Bromo-4-(4-isobutylphenyl)thiazole has been evaluated in various cellular models. For example, studies on substituted phenylthiazole derivatives have shown that they can possess appreciable anti-inflammatory activity. wjpmr.comresearchgate.net
Research has explored the effects of these compounds on inflammatory pathways in cell lines like RAW264.7 macrophages. In these models, related flavonoid derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon stimulation with lipopolysaccharide (LPS). nih.gov The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as the TLR4/MAPK pathway. nih.gov While these findings are promising for the thiazole class of compounds, specific IC50 values and detailed mechanistic studies for 2-Bromo-4-(4-isobutylphenyl)thiazole are pending further investigation.
Preclinical In Vivo Studies (Non-Human Animal Models)
Efficacy Evaluation in Relevant Disease Models (e.g., Zebrafish, Mouse Models)
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo screening of drug candidates due to its rapid development and optical transparency. Studies have utilized zebrafish models to evaluate the protective effects of aminothiazole derivatives against chemically-induced teratogenic effects. nih.govresearchgate.net For instance, a specific 2-aminothiazole (B372263) derivative demonstrated the ability to mitigate morphological defects, reduce oxidative damage, and prevent tissue damage induced by ethanol (B145695) exposure in zebrafish larvae. nih.gov
In rodent models, the anti-inflammatory activity of phenylthiazole derivatives has been assessed using methods like the carrageenan-induced rat paw edema test. wjpmr.comresearchgate.net These studies have confirmed that certain derivatives can significantly reduce inflammation compared to control groups. researchgate.net While these models are well-suited for evaluating compounds like 2-Bromo-4-(4-isobutylphenyl)thiazole, specific efficacy data for this compound in either zebrafish or mouse disease models have not yet been published.
Pharmacodynamic Investigations in Preclinical Systems
Pharmacodynamic studies aim to understand how a compound affects the body. For anti-inflammatory thiazole derivatives, this would involve measuring the modulation of specific biomarkers of inflammation in vivo. For example, in LPS-induced inflammation models in mice, treatment with related compounds has led to a significant decrease in the serum levels of IL-6 and TNF-α. nih.gov Such studies provide crucial insights into the dose-dependent effects and the mechanism of action of the compounds in a whole-organism context. Detailed pharmacodynamic profiles for 2-Bromo-4-(4-isobutylphenyl)thiazole remain a subject for future research.
Metabolic Fate and Biotransformation Pathways in Preclinical Organisms
Understanding the metabolism and biotransformation of a drug candidate is critical for its development. Thiazole-containing drugs are known to be metabolized by cytochrome P450 (CYP) enzymes, which can lead to the formation of various metabolites. nih.gov Quantum chemical studies suggest that the biotransformation of the thiazole ring can occur via several pathways, including epoxidation, S-oxidation, and N-oxidation. nih.gov The formation of these reactive metabolites can influence both the efficacy and the toxicological profile of the parent compound. nih.gov The specific metabolic pathways, clearance rates, and potential for bioaccumulation of 2-Bromo-4-(4-isobutylphenyl)thiazole in preclinical organisms have not been experimentally determined and await further investigation.
Structure Activity Relationship Sar of 2 Bromo 4 4 Isobutylphenyl Thiazole and Its Derivatives
Influence of the Bromine Substituent at Position 2 on Chemical Reactivity and Biological Activity
The presence of a bromine atom at the C2 position of the thiazole (B1198619) ring significantly modulates the compound's chemical reactivity and biological profile. The C2 position of the thiazole ring is electronically poor, making it a preferred site for nucleophilic substitution. The bromine atom, being a good leaving group, facilitates various chemical transformations, allowing for the synthesis of a diverse range of derivatives. For instance, a diazonium salt derived from a 2-aminothiazole (B372263) can undergo nucleophilic substitution with sodium bromide in the presence of copper sulfate to yield the corresponding 2-bromothiazole globalresearchonline.net. This reactivity is fundamental for creating libraries of compounds for biological screening.
Electronic and Steric Effects of Halogenation on Molecular Recognition
The electronic and steric properties of the bromine substituent at position 2 are crucial for molecular recognition by biological targets. Bromine is an electron-withdrawing group, which can influence the electron density distribution of the thiazole ring. This alteration in electronic properties can affect the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the molecule and its target receptor.
Contribution of the 4-(4-isobutylphenyl) Moiety to Molecular Interactions and Potency
Role of Hydrophobic Interactions and Lipophilicity in Biological Response
Hydrophobic interactions are a major driving force in drug-receptor binding and contribute significantly to the stability of the resulting complex nih.govnih.gov. The 4-(4-isobutylphenyl) moiety endows the molecule with a significant degree of lipophilicity, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties.
Increased lipophilicity can enhance the ability of a compound to cross biological membranes and reach its site of action. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor aqueous solubility and non-specific binding. The isobutylphenyl group appears to provide a well-balanced lipophilicity that can favor potent biological activity. The contribution of hydrophobic interactions to the stability of protein-ligand complexes is well-documented, with the burying of hydrophobic groups like the isobutylphenyl moiety away from the aqueous environment providing a favorable energetic contribution to binding nih.gov.
SAR Analysis of Substitutions at Other Thiazole Ring Positions (e.g., C5)
The substitution pattern at other positions of the thiazole ring, particularly at the C5 position, can further modulate the biological activity of 2-Bromo-4-(4-isobutylphenyl)thiazole analogs. SAR studies on various thiazole series have demonstrated the importance of substituents at this position.
For instance, in a series of thiazole-based stilbene (B7821643) analogs designed as DNA topoisomerase IB inhibitors, bromination at the C5 position of the thiazole ring was a key step in the synthetic route to potent compounds nih.gov. The nature of the substituent at C5 can influence the electronic properties of the ring and introduce additional points of interaction with the biological target.
The following table summarizes the influence of substitutions at the C5 position on the activity of various thiazole derivatives, providing a basis for predicting the potential impact of such modifications on the 2-Bromo-4-(4-isobutylphenyl)thiazole scaffold.
| Compound Series | Substitution at C5 | Observed Effect on Biological Activity |
| Thiazole-based stilbenes | Bromine | Key intermediate for potent DNA topoisomerase IB inhibitors nih.gov |
| 2-Aminothiazoles | -COOC2H5, -COCH3 | Highest inhibitory activity against Plasmodium falciparum nih.gov |
| 4-Arylthiazoles | Halogens | Favorable for cyclooxygenase inhibitory activity acs.org |
Comparative SAR with Other Thiazole-Containing Pharmacophores and Biologically Active Compounds
A comparative analysis of the SAR of 2-Bromo-4-(4-isobutylphenyl)thiazole with other known thiazole-containing pharmacophores highlights the unique structural features that may contribute to its biological profile. The 2,4-disubstituted thiazole is a common motif in many biologically active molecules nih.gov.
For example, in a series of renin inhibitors, a 2-amino-4-thiazolyl moiety was found to be a key component for potent activity nih.gov. This suggests that the nature of the substituent at the 2-position is critical. While an amino group was optimal in that series, the bromo group in 2-Bromo-4-(4-isobutylphenyl)thiazole offers a different set of electronic and steric properties, potentially targeting different biological macromolecules.
Furthermore, many antimicrobial and anticancer agents feature the thiazole core. The SAR of these compounds often reveals the importance of specific substitution patterns. For instance, the presence of a 4-aryl group is common, and the nature of the substituents on this aryl ring can significantly impact potency. The 4-isobutylphenyl group in the title compound is a specific lipophilic substituent that likely directs its activity towards targets with corresponding hydrophobic binding pockets.
The following table provides a comparative overview of different thiazole-containing pharmacophores and their key SAR features.
| Pharmacophore | Key Substituents and Positions | Associated Biological Activity | Key SAR Findings |
| 2-Amino-4-thiazoles | Amino at C2, Aryl at C4 | Renin Inhibition nih.gov | The 2-amino group is crucial for potent inhibition. |
| 2,4-Disubstituted Thiazoles | Varied substituents at C2 and C4 | Antimicrobial, Anticancer nih.govdergipark.org.tr | The nature of both substituents is critical for activity and selectivity. |
| Thiazole-based Stilbenes | Bromo at C5, Aryl at C4, Styryl at C2 | DNA Topoisomerase IB Inhibition nih.gov | Halogenation at C5 and specific substitutions on the aryl and styryl groups enhance potency. |
| 2-Bromo-4-arylthiazoles | Bromo at C2, Aryl at C4 | (Potential for various activities) | The bromo group offers synthetic versatility and specific electronic/steric properties. The aryl group's substituents are key for targeting. |
Future Directions and Advanced Translational Research Excluding Human Clinical Development
Development of Novel and Sustainable Synthetic Methodologies
The traditional Hantzsch synthesis, while foundational, often involves volatile organic solvents and harsh conditions. nih.gov Future research is geared towards developing more sustainable and efficient methods for synthesizing 2-Bromo-4-(4-isobutylphenyl)thiazole and its analogs. Green chemistry approaches are becoming increasingly important. For instance, the use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol offers an environmentally benign medium that can be recycled multiple times without a significant drop in yield. nih.gov
Another promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, which can enable the regioselective synthesis of complex thiazole (B1198619) derivatives with high yields. researchgate.net Furthermore, single-step cyclization reactions of materials like α-bromo-4-cyanoacetophenone with substituted thiosemicarbazones present a rapid and sustainable pathway to generate libraries of thiazole compounds. rsc.org These modern methodologies aim to reduce waste, improve safety, and increase efficiency, making the synthesis of thiazole derivatives more amenable to large-scale production for research purposes.
| Methodology | Description | Advantages | References |
|---|---|---|---|
| Green Hantzsch Synthesis | Utilizes deep eutectic solvents (DES) instead of volatile organic compounds. | Environmentally friendly, reusable solvent, mild conditions. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Regioselective formation of C-C bonds to build the thiazole scaffold. | High yield, high regioselectivity, versatile for creating diverse analogs. | researchgate.net |
| One-Pot Cyclization | Single-step reaction of starting materials like α-haloketones and thiosemicarbazones. | Rapid, efficient, suitable for library synthesis. | rsc.org |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The thiazole moiety is a privileged scaffold, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. sciencescholar.usrsc.orgnih.gov While established targets like protein kinases (e.g., VEGFR-2, PI3K/mTOR) are well-explored, the future lies in identifying novel biological targets for derivatives of 2-Bromo-4-(4-isobutylphenyl)thiazole. nih.govfrontiersin.orgmdpi.com
Potential areas for exploration include:
Epigenetic Targets: Bromodomains, which are readers of histone acetylation, have been identified as targets for thiazolidinone-based fragments, suggesting that thiazole scaffolds could be developed into inhibitors for epigenetic regulation. nih.gov
Protein-Protein Interactions (PPIs): The thiazole framework can be used to design molecules that disrupt critical PPIs involved in disease pathways, a notoriously challenging area in drug discovery.
Metabolic Enzymes: Targeting enzymes involved in cancer metabolism or microbial metabolic pathways could open new therapeutic windows.
Neuroinflammation and Neurodegeneration: Given the anti-inflammatory properties of some thiazoles, exploring targets within neuroinflammatory pathways could lead to treatments for neurodegenerative diseases. nih.gov
Identifying such novel targets will expand the therapeutic potential of this class of compounds beyond current applications.
Integration with High-Throughput Screening (HTS) and Automated Synthesis Platforms
The discovery of novel activities for 2-Bromo-4-(4-isobutylphenyl)thiazole analogs can be dramatically accelerated by integrating High-Throughput Screening (HTS) and automated synthesis. HTS allows for the rapid testing of millions of compounds against a specific biological target. ewadirect.comalitheagenomics.com This technology, which uses robotics and advanced data analysis, can quickly sift through a library of thiazole derivatives to identify "hits" with potential therapeutic effects. ewadirect.comnih.gov
Pairing HTS with automated synthesis platforms creates a powerful discovery engine. Automated synthesizers can rapidly produce large, diverse libraries of thiazole analogs by systematically varying the substituents on the core scaffold. researchgate.netresearchgate.netsigmaaldrich.com These platforms, some using cartridge-based reagents, make the synthesis process more efficient, safer, and less prone to human error, enabling the creation of the extensive compound libraries necessary for effective HTS campaigns. sigmaaldrich.comyoutube.comnih.gov This synergy allows for a much faster cycle of designing, synthesizing, and testing new molecules. nih.gov
Design of Fragment-Based and Covalent Inhibitor Strategies
Fragment-Based Drug Discovery (FBDD): The 2-Bromo-4-(4-isobutylphenyl)thiazole core is well-suited for Fragment-Based Drug Discovery (FBDD). In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent lead compounds. nih.govdrugdiscoverychemistry.combu.edu The thiazole scaffold itself has been identified as a valuable fragment in various screening campaigns. nih.gov A library of fragment-sized thiazoles, including those with bromo-substituents, can be screened to find starting points for developing novel inhibitors. nih.gov
Covalent Inhibitor Design: The bromine atom at the 2-position of the thiazole ring offers an opportunity for designing targeted covalent inhibitors. These inhibitors form a permanent covalent bond with their target protein, often leading to increased potency and a longer duration of action. nih.gov While the 2-bromo group itself can be reactive, a more strategic approach involves replacing it with a specifically designed electrophilic "warhead" that reacts with a nucleophilic amino acid (like cysteine) in the target's binding site. nih.govuni-mainz.de This strategy requires a deep understanding of the target's structure to ensure the covalent bond forms specifically and avoids off-target reactivity. nih.gov The initial reversible binding guided by the isobutylphenyl and thiazole moieties would position the warhead correctly, enhancing selectivity and minimizing potential toxicity. nih.govnih.gov
| Strategy | Description | Key Advantage | References |
|---|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Uses small, simple "fragments" as starting points for building more potent lead compounds. | Efficiently explores chemical space and can lead to compounds with better physicochemical properties. | nih.govdrugdiscoverychemistry.com |
| Covalent Inhibition | Designs molecules that form a permanent covalent bond with their biological target. | Can achieve high potency, prolonged duration of action, and overcome high substrate competition. | nih.govnih.gov |
Application of Chemoinformatics and Artificial Intelligence in Thiazole-Based Drug Discovery
Chemoinformatics and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling rapid, large-scale analysis and prediction. longdom.org For thiazole-based drug discovery, these computational tools can be applied in several key areas.
Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity of novel thiazole derivatives based on their chemical structures. longdom.orgnih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. qima-lifesciences.com AI can also be used for in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. longdom.orgresearchgate.net
Furthermore, AI can analyze vast datasets to identify new potential biological targets for existing thiazole scaffolds or design entirely new molecules optimized for a specific target. nih.govnih.gov By integrating AI, the design and optimization of analogs of 2-Bromo-4-(4-isobutylphenyl)thiazole can become a more data-driven and efficient process.
Analysis of the Patent Landscape and Intellectual Property Considerations for Novel Thiazole Analogues
The therapeutic potential of the thiazole scaffold is widely recognized, resulting in a dense and complex patent landscape. researchgate.nettsijournals.comnih.govsciencescholar.us For any new research involving derivatives of 2-Bromo-4-(4-isobutylphenyl)thiazole, a thorough analysis of existing patents is crucial to ensure "freedom to operate."
Key considerations for securing intellectual property for novel thiazole analogues include:
Novelty: The chemical structure of the new compound must be demonstrably different from any previously disclosed molecule.
Non-Obviousness: The invention cannot be an obvious modification of a known compound. This often requires demonstrating an unexpected property or superior efficacy.
Utility: A specific and substantial therapeutic use for the compound must be identified and supported by data. This often involves demonstrating activity against a particular biological target, such as a protein kinase. researchgate.netnih.govnih.gov
Given the high number of patents on thiazole derivatives, future intellectual property strategies will likely focus on compounds with novel substitution patterns, unique mechanisms of action, or applications for newly identified biological targets. tsijournals.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Bromo-4-(4-isobutylphenyl)thiazole |
| α-bromo-4-cyanoacetophenone |
| Choline chloride |
| Glycerol |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-4-(4-isobutylphenyl)thiazole, and how can reaction conditions be optimized?
The synthesis of thiazole derivatives typically involves cyclization reactions. For 2-bromo-substituted thiazoles, a common method is the reaction of α-bromoacetophenone analogs with thiourea in anhydrous ethanol under reflux . Key parameters for optimization include:
- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may require controlled cooling to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates, while ethanol balances cost and efficiency.
- Reaction time : Extended reflux durations (6–12 hours) often improve yields but must be balanced against decomposition risks.
Typical yields range from 60–85% after purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What spectroscopic techniques are critical for characterizing 2-Bromo-4-(4-isobutylphenyl)thiazole?
- NMR : H and C NMR identify substituents on the thiazole ring. The bromine atom induces deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns due to bromine (Br/Br, ~1:1 ratio) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å) and confirms the thiazole ring planarity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Bromo-4-(4-isobutylphenyl)thiazole in cross-coupling reactions?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates electronic properties:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic/electrophilic attacks at the bromine site .
- Charge distribution : The bromine atom carries a partial negative charge (-0.32 e), favoring oxidative addition in Suzuki-Miyaura couplings .
- Transition state modeling : Predicts activation barriers for Pd-catalyzed reactions, enabling solvent/base selection (e.g., DMF/KCO systems) .
Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?
Discrepancies in antimicrobial or cytotoxic assays often arise from:
- Assay conditions : Varying pH or serum content can alter compound stability. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare with 2-Bromo-4-phenylthiazole derivatives to isolate the effect of the isobutyl group on membrane permeability .
- SAR studies : Introduce substituents (e.g., methyl, nitro) at the 5-position to correlate electronic effects with bioactivity .
Q. How is single-crystal X-ray diffraction applied to analyze steric effects of the 4-isobutylphenyl group?
- Crystal packing analysis : The bulky isobutyl group induces torsional angles (~35–40°) between the thiazole and phenyl rings, reducing π-π stacking interactions .
- Software tools : SHELXTL refines disorder models for flexible isobutyl chains, while Mercury visualizes van der Waals radii to assess steric hindrance .
- Thermal parameters (B factors) : Higher B factors for isobutyl carbons indicate dynamic disorder in the lattice .
Methodological Challenges and Solutions
Q. How to address low yields in thiazole bromination reactions?
Q. What in silico tools predict the pharmacokinetic properties of 2-Bromo-4-(4-isobutylphenyl)thiazole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
